Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a thiazole ring, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine and thiazole precursors, followed by their coupling through a thioether linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Comparison with Similar Compounds
Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate can be compared to other compounds with similar structures, such as:
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Shares the pyridine ring and trifluoromethyl group but lacks the thiazole ring and thioether linkage.
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate: Contains the thiazole ring and trifluoromethyl group but lacks the pyridine ring and thioether linkage.
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF6N2O2S2/c1-2-25-12(24)9-10(14(19,20)21)23-8(27-9)5-26-11-7(15)3-6(4-22-11)13(16,17)18/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNUJFRFRCINCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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